molecular formula C13H14ClN5O B2521832 6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide CAS No. 1457648-57-5

6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B2521832
CAS No.: 1457648-57-5
M. Wt: 291.74
InChI Key: JHSKUJYVUOQEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound designed for research applications, featuring a hybrid structure combining pyrrolotriazole and chloropyridine pharmacophores. This compound is of significant interest in medicinal chemistry due to the established biological relevance of its constituent heterocycles. The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, frequently investigated for its central nervous system activity. Triazole derivatives have been extensively studied as anticonvulsant agents, with many compounds showing promise in pre-clinical models such as maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests . The aromaticity and electron-rich nature of the triazole ring allow it to readily bind with various enzymes and receptors through multiple weak interactions, including hydrogen bonds and van der Waals forces . Concurrently, the pyrrole heterocycle is a common structural element in many natural products and pharmaceuticals, contributing to favorable physicochemical properties that enable interaction with biological targets . The chloropyridine moiety further enhances the molecule's potential for diverse receptor interactions. This combination of heterocycles makes this compound a valuable chemical tool for researchers exploring new biologically active compounds, particularly in neurology and infectious disease. Specific areas of investigation could include target identification, mechanism of action studies, and structure-activity relationship (SAR) profiling. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c1-8(12-18-17-11-6-3-7-19(11)12)15-13(20)9-4-2-5-10(14)16-9/h2,4-5,8H,3,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSKUJYVUOQEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1CCC2)NC(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide is a member of the pyridine and pyrrolo-triazole class of compounds, which have garnered attention for their potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{14}ClN_{5}O
  • Molecular Weight : 273.73 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to pyridine and pyrrolo structures. For instance, derivatives with similar triazole moieties have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Key Findings:

  • Inhibition of COX-2 : Compounds with structural similarities exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For example:
    • Compound A : IC50 = 0.04 ± 0.01 μmol
    • Compound B : IC50 = 0.04 ± 0.02 μmol .

Anticancer Activity

The anticancer potential of pyrrolo derivatives has also been explored extensively. Compounds similar to our target compound have demonstrated effective antiproliferative activity against various cancer cell lines.

Case Study:

A study on a related pyrrolo compound showed:

  • In Vitro Activity : Significant cytotoxicity against HepG2 (liver cancer) cells with an IC50 value of 12 μM.
  • Mechanism of Action : Induction of apoptosis via tubulin depolymerization .

Summary of Biological Activities

Activity TypeRelated CompoundIC50/ED50 ValueReference
COX-2 InhibitionCompound A0.04 ± 0.01 μmol
Anticancer (HepG2)Related PyrroloIC50 = 12 μM
Anti-inflammatoryCompound B0.04 ± 0.02 μmol

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of these compounds. The positioning of substituents on the pyridine and pyrrolo rings significantly affects their interaction with biological targets.

Key SAR Insights:

  • Chloro Substituents : Enhance potency against COX enzymes.
  • Pyridine Ring Modifications : Alter solubility and bioavailability, impacting overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolotriazole Moieties

The compound N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[[2-(3-fluorophenyl)-3,4-dihydro-2H-chromen-6-yl]oxy]-1,3-thiazole-5-carboxamide () shares the pyrrolotriazole scaffold but replaces the pyridine-carboxamide with a thiazole-carboxamide linked to a chromen-oxy group. This substitution likely alters solubility and target selectivity. The fluorophenyl group in may enhance lipophilicity and blood-brain barrier penetration compared to the chloro-pyridine in the target compound .

Pyridine and Pyridazine Derivatives

6-(5-Chloropyridin-2-yl)pyridazin-3(2H)-one () replaces the carboxamide-pyrrolotriazole side chain with a pyridazinone ring. The absence of the pyrrolotriazole moiety in reduces structural complexity and may limit binding to specific enzyme pockets .

Functional Group Analysis and Pharmacological Implications

Compound Key Functional Groups Hypothesized Activity
Target compound 6-Chloro-pyridine, pyrrolotriazole, carboxamide Kinase inhibition, CNS-targeted therapies
compound Thiazole-carboxamide, fluorophenyl-chromen Anti-inflammatory, protease inhibition
compound Chloropyridinyl-pyridazinone Cardiotonic, vasodilatory effects

The carboxamide linker in the target compound may facilitate hydrogen bonding with kinase ATP-binding sites, while the chloro group enhances electrophilicity for covalent interactions. In contrast, the thiazole-carboxamide in could prioritize solubility over membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic pathways are optimal for preparing 6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide?

  • Methodology :

  • Multi-step synthesis typically involves coupling the pyrrolo-triazole core with the pyridine-carboxamide moiety. Key steps include:
  • Core synthesis : Cyclization of substituted pyrrole and triazole precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to form the fused 6,7-dihydro-5H-pyrrolo-triazole system .
  • Amide bond formation : Activation of the pyridine-2-carboxylic acid using carbodiimides (e.g., EDCI) followed by reaction with the ethylamine-substituted triazole intermediate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry of the triazole ring and substitution patterns on the pyridine and pyrrole moieties .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the fused heterocyclic structure .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, particularly for verifying the dihydro-pyrrolo-triazole conformation .

Q. What safety considerations are essential during laboratory handling?

  • Protocols :

  • Hazard assessment : While specific GHS data may be limited for this compound, analogs with chloropyridine or triazole groups require PPE (gloves, goggles) due to potential irritancy .
  • Waste disposal : Neutralization of residual reactants (e.g., chlorinated intermediates) via treatment with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis, and how should contradictory yield data be resolved?

  • Methodology :

  • Process variables : Systematic testing of solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd(PPh3_3)4_4 for coupling steps), and reaction time to identify critical parameters .
  • Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis of activated intermediates) by minimizing residence time and improving heat transfer .
  • Data reconciliation : Use Design of Experiments (DoE) to statistically analyze interactions between variables (e.g., pH vs. temperature) and resolve yield inconsistencies .

Q. What computational approaches predict the compound’s reactivity and binding interactions with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites on the triazole and pyridine rings, guiding derivatization strategies .
  • Molecular docking : Screens against enzyme targets (e.g., kinases) using software like AutoDock Vina to prioritize in vitro testing. The pyrrolo-triazole core may exhibit π-π stacking with aromatic residues in binding pockets .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodology :

  • Functional group modulation :
Modification Biological Impact Reference
Chlorine substitution (pyridine)Enhances lipophilicity and target affinity
Ethylamine linker lengthAdjusts conformational flexibility for optimal binding
  • Bioisosteric replacement : Replace the triazole with a thiadiazine ring (as in ) to evaluate changes in metabolic stability .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay standardization : Compare results under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Off-target profiling : Use proteome-wide screening (e.g., thermal shift assays) to identify non-specific interactions that may explain divergent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.